molecular formula C27H29FN4O3 B11330557 7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11330557
M. Wt: 476.5 g/mol
InChI Key: OPHAGQYDNDPWSK-UHFFFAOYSA-N
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Description

7-(2,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the quinazolinone core.

    Functionalization with the 2,4-dimethoxyphenyl and 2-fluorophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the piperazine ring.

    Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The specific compound may exhibit similar activities and could be investigated for its effects on biological systems.

Medicine

In medicine, compounds like 7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one are explored for their therapeutic potential. They may be evaluated for their efficacy in treating various diseases, such as cancer, neurological disorders, and infections.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science. Their diverse chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Piperazine derivatives: Compounds with the piperazine ring are known for their pharmacological properties.

    Fluorophenyl compounds: The presence of the fluorophenyl group can influence the compound’s reactivity and biological activity.

Uniqueness

The uniqueness of 7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable subject for scientific research and industrial development

Properties

Molecular Formula

C27H29FN4O3

Molecular Weight

476.5 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C27H29FN4O3/c1-17-26-22(14-18(15-24(26)33)20-9-8-19(34-2)16-25(20)35-3)30-27(29-17)32-12-10-31(11-13-32)23-7-5-4-6-21(23)28/h4-9,16,18H,10-15H2,1-3H3

InChI Key

OPHAGQYDNDPWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4F)CC(CC2=O)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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